5-(1H-Indol-3-YL)-1H-pyrazole-3-carboxylic acid
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Description
5-(1H-Indol-3-YL)-1H-pyrazole-3-carboxylic acid is a useful research compound. Its molecular formula is C12H9N3O2 and its molecular weight is 227.223. The purity is usually 95%.
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Mechanism of Action
Target of Action
Indole derivatives, which this compound is a part of, are known to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological processes, including cell biology .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various changes in cellular processes . These interactions often involve the formation of hydrogen bonds, which can lead to changes in the conformation and function of the target proteins .
Biochemical Pathways
For instance, they are involved in the metabolism of tryptophan, an essential amino acid . The metabolites produced by this pathway have various biological effects, including maintaining intestinal homeostasis and impacting liver metabolism .
Pharmacokinetics
The pharmacokinetics of indole derivatives can vary widely depending on their specific chemical structure .
Result of Action
They have been used as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-(1H-Indol-3-YL)-1H-pyrazole-3-carboxylic acid. For instance, the compound’s interaction with anions can lead to a drastic change in its absorption spectrum and color . This suggests that the compound’s action can be influenced by the presence of specific ions in its environment .
Biochemical Analysis
Biochemical Properties
5-(1H-Indol-3-YL)-1H-pyrazole-3-carboxylic acid, like other indole derivatives, is known to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Indole derivatives, including this compound, have been shown to influence cell function . They can impact cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Like other indole derivatives, it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Properties
IUPAC Name |
3-(1H-indol-3-yl)-1H-pyrazole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O2/c16-12(17)11-5-10(14-15-11)8-6-13-9-4-2-1-3-7(8)9/h1-6,13H,(H,14,15)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWCOJZLPIRKQIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C3=NNC(=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.